molecular formula C11H19N3O3 B7542421 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide

4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide

Cat. No. B7542421
M. Wt: 241.29 g/mol
InChI Key: ANZJPIYHKPBMGG-UHFFFAOYSA-N
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Description

4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has gained significant attention in recent years due to its potential as a cancer therapeutic agent.

Mechanism of Action

4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cancer cell death. 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has also been shown to have other biochemical and physiological effects. It has been found to increase the lifespan of mice and improve cognitive function in animal models. 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has a short half-life and is rapidly metabolized in vivo, which limits its effectiveness as a therapeutic agent. Additionally, 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide is not water-soluble, which makes it difficult to administer in vivo.

Future Directions

There are several potential future directions for 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide research. One area of interest is the development of more effective delivery methods, such as nanoparticle-based delivery systems. Another direction is the investigation of combination therapies with other anticancer agents to enhance the effectiveness of 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide and its potential applications in other diseases beyond cancer.
Conclusion:
4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide is a promising cancer therapeutic agent that selectively targets cancer cells while sparing normal cells. Its mechanism of action involves the inhibition of RNA polymerase I transcription, leading to a reduction in ribosome biogenesis and protein synthesis. While 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has limitations, such as a short half-life and poor water solubility, there are several potential future directions for research that could enhance its effectiveness as a therapeutic agent.

Synthesis Methods

4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide is synthesized through a multistep process involving the reaction of morpholine with 2-bromoacetyl chloride, followed by reaction with cyclopropylmethylamine and then coupling with 2-oxoethyl isocyanate. The final product is purified through column chromatography.

Scientific Research Applications

4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. 4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide has been found to selectively target cancer cells that have high levels of ribosomal DNA transcription, while sparing normal cells. This makes it a promising candidate for cancer treatment.

properties

IUPAC Name

4-[2-[cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-13(8-2-3-8)10(15)7-14-4-5-17-9(6-14)11(12)16/h8-9H,2-7H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZJPIYHKPBMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)CN2CCOC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide

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